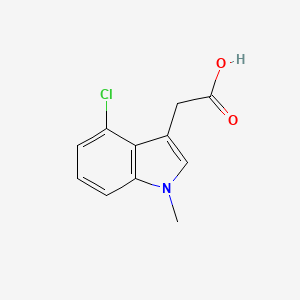

4-Chloro-1-methylindole-3-acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-1-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, along with an acetic acid moiety at the third position. The structural modifications enhance its biological activity and stability, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid followed by methylation. One common method includes:

Chlorination: Indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position.

Methylation: The chlorinated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1-methylindole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

4-Chloroindole-3-acetic acid exhibits several significant biological activities that make it a valuable compound in plant physiology and biotechnology.

Plant Growth Regulation

4-Chloroindole-3-acetic acid functions as a plant growth regulator, influencing processes such as cell elongation, root development, and fruit ripening. Research has shown that it can promote lateral root formation and enhance root growth in various plant species, including Serissa japonica and Avena species .

Table 1: Effects of 4-Chloroindole-3-acetic Acid on Plant Growth

| Plant Species | Effect Observed | Concentration Used |

|---|---|---|

| Avena sativa | Enhanced coleoptile elongation | Varies |

| Serissa japonica | Promoted adventitious root formation | Low concentrations |

| Brassica campestris | Inhibited hypocotyl growth | Higher concentrations |

Interaction with Other Hormones

The compound has been noted for its interaction with other phytohormones, enhancing the effects of auxins like indole-3-acetic acid (IAA) and modifying their activity in plant tissues . This synergistic effect can be exploited in agricultural practices to optimize crop yields.

Therapeutic Applications

Emerging research indicates potential therapeutic applications for 4-Chloroindole-3-acetic acid beyond its use in agriculture.

Neuroprotective Properties

Studies have suggested that compounds related to 4-Chloroindole-3-acetic acid may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease . The ability of these compounds to modulate cellular signaling pathways involved in neuronal health is under investigation.

Antimicrobial Activity

Research indicates that 4-Chloroindole-3-acetic acid may exhibit antimicrobial properties against certain pathogens, suggesting potential uses in developing new antimicrobial agents . This aspect is particularly relevant given the increasing prevalence of antibiotic resistance.

Case Studies

Several case studies highlight the practical applications of 4-Chloroindole-3-acetic acid in both laboratory and field settings:

Case Study 1: Root Formation Enhancement

In a controlled experiment, cuttings of Serissa japonica treated with varying concentrations of 4-Chloroindole-3-acetic acid showed a marked increase in root formation compared to untreated controls. This study demonstrated the compound's effectiveness as a rooting hormone in horticultural practices .

Case Study 2: Crop Yield Improvement

Field trials involving the application of 4-Chloroindole-3-acetic acid on legume crops resulted in significant increases in yield and biomass compared to traditional growth regulators. The results suggest that this compound could be integrated into standard agricultural practices to enhance productivity .

Wirkmechanismus

The mechanism of action of 4-chloro-1-methylindole-3-acetic acid involves its interaction with auxin receptors in plants, leading to the activation of signaling pathways that regulate gene expression and promote cell elongation and division. The chlorine and methyl groups enhance its binding affinity and stability, making it more effective than indole-3-acetic acid. In medicinal applications, it may interact with specific molecular targets involved in inflammation and cancer progression, though detailed mechanisms are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: The parent compound, a naturally occurring auxin.

4-Chloroindole-3-acetic acid: Similar structure but lacks the methyl group.

1-Methylindole-3-acetic acid: Similar structure but lacks the chlorine atom.

Uniqueness: 4-Chloro-1-methylindole-3-acetic acid is unique due to the combined presence of chlorine and methyl groups, which enhance its biological activity and stability compared to its analogs. This makes it a more potent and versatile compound for various applications in research and industry.

Biologische Aktivität

4-Chloro-1-methylindole-3-acetic acid (4-Cl-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone known as auxin. This compound features a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, with an acetic acid moiety at the third position. These structural modifications enhance its biological activity and stability, making it significant in various scientific research fields, including plant biology and medicinal chemistry.

The biological activity of 4-Cl-IAA primarily involves its interaction with auxin receptors in plants, which activates signaling pathways that regulate gene expression, promoting cell elongation and division. The presence of chlorine and methyl groups enhances its binding affinity and stability compared to IAA, resulting in more potent biological effects. In medicinal contexts, it may interact with molecular targets involved in inflammation and cancer progression, although specific mechanisms are still under investigation .

Applications in Plant Biology

This compound has been studied extensively for its role in modulating plant growth and development. Its auxin-like activity allows it to influence various physiological processes:

- Cell Elongation : Enhances root and shoot elongation by promoting cell division.

- Fruit Development : Facilitates fruit set and development in various plant species.

- Stress Responses : Modulates plant responses to abiotic stresses such as drought and salinity.

Medicinal Properties

Research indicates that 4-Cl-IAA possesses potential therapeutic effects:

- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation markers in various models.

- Anticancer Activity : Preliminary findings suggest that it can inhibit tumor growth in certain cancer models, indicating its potential as an anticancer agent .

Case Studies

- Plant Growth Promotion : A study demonstrated that application of 4-Cl-IAA significantly improved root biomass and shoot height in tomato plants under controlled conditions. The treated plants exhibited enhanced growth rates compared to controls treated with standard IAA .

- Cancer Research : In a mouse xenograft model of head and neck cancer, 4-Cl-IAA showed significant tumor growth inhibition, suggesting its potential role as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid (IAA) | Naturally occurring auxin | Regulates plant growth; less potent than 4-Cl-IAA |

| 4-Chloroindole-3-acetic acid | Lacks methyl group; similar structure | Similar auxin-like activity; lower stability compared to 4-Cl-IAA |

| 1-Methylindole-3-acetic acid | Lacks chlorine atom; similar structure | Exhibits auxin activity; less effective than 4-Cl-IAA due to lower binding affinity |

Eigenschaften

IUPAC Name |

2-(4-chloro-1-methylindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZZOGLAKRZIPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.